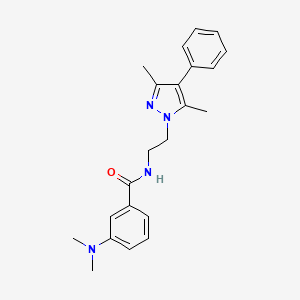![molecular formula C24H22N4OS B2504476 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 332907-28-5](/img/structure/B2504476.png)
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of a class of compounds that have been synthesized for biological screening purposes. Although the exact compound is not described in the provided papers, the papers do discuss similar compounds with potential biological activity. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been synthesized and shown to have activity against enzymes like acetylcholinesterase, which is relevant to neurodegenerative diseases . Similarly, derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and evaluated for antimicrobial and hemolytic activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic organic acids like phenyl acetic acid or benzoic acid. These acids are converted into esters, then hydrazides, and subsequently cyclized with carbon disulfide to form the core heterocyclic structure . The final step typically involves the reaction of the heterocyclic thiol with N-substituted-2-bromoacetamides in the presence of a solvent like DMF and a base such as sodium hydride to yield the target compounds . These methods demonstrate the versatility and adaptability of the synthetic routes to produce a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using spectral techniques such as EI-MS, IR, and NMR . These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular framework. The core structure often contains a heterocyclic ring, such as 1,3,4-oxadiazole or 1,2,4-triazole, which is known to be significant in medicinal chemistry due to its resemblance to peptide linkages and its ability to interact with biological targets.
Chemical Reactions Analysis
The compounds synthesized in these studies are reactive and can undergo further chemical transformations. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exist in equilibrium with cyclic benzodioxazasilepines . These reactions demonstrate the potential for further chemical modifications, which could be used to fine-tune the biological activity or physicochemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms like sulfur and nitrogen in the core structure can affect properties such as solubility, stability, and reactivity. The compounds are generally synthesized in crystalline form, which allows for X-ray analysis to confirm their structure . The reactivity of these compounds with various reagents, such as alcohols, can lead to the formation of different silanes, indicating their potential for diverse chemical applications .
科学的研究の応用
Antimicrobial Properties :
- Compounds derived from 1,2,4-triazole, including 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, have shown significant antimicrobial activities. For example, a study by MahyavanshiJyotindra et al. (2011) synthesized a series of related compounds and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their potential in combating various microbial infections.
Antiviral and Virucidal Activities :
- These compounds have also been studied for their antiviral properties. A study by Wujec et al. (2011) demonstrated that certain derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit potential in reducing viral replication, indicating their usefulness in antiviral therapies.
Pharmacological Applications :
- Further research has explored the broader pharmacological potential of these compounds. For instance, Upmanyu et al. (2011) synthesized a series of substituted 1,2,4-triazoles with potential anti-inflammatory and anti-nociceptive activities, suggesting their use in pain management and inflammation control.
作用機序
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that similar compounds, such as triazole derivatives, show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical Pathways
Related compounds, such as triazole derivatives, are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting potential cytotoxic effects.
特性
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-18-12-14-20(15-13-18)25-23(29)17-30-24-27-26-22(16-19-8-4-2-5-9-19)28(24)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMYYNRPSAMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332907-28-5 |
Source


|
| Record name | 2-((5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
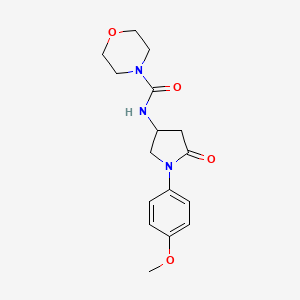
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
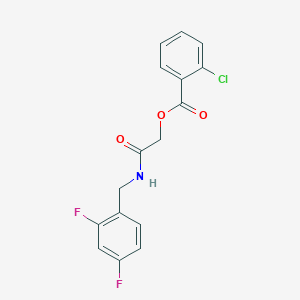
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
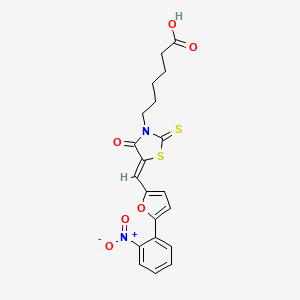
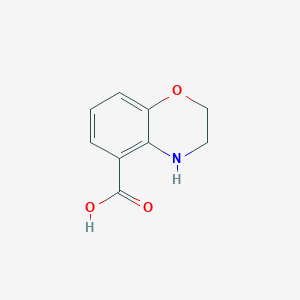
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

